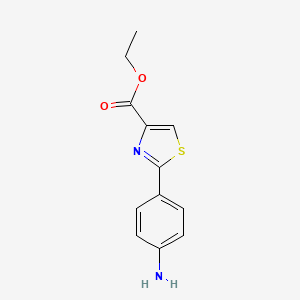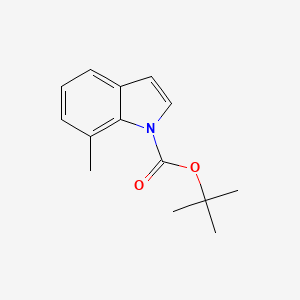
5-溴-2-异丙氧基吡啶
概述
描述
5-Bromo-2-isopropoxypyridine is a brominated pyridine derivative that is of interest in various fields of chemistry due to its potential applications in the synthesis of complex molecules and materials. Although the provided papers do not directly discuss 5-Bromo-2-isopropoxypyridine, they do provide insights into the synthesis, molecular structure, chemical reactions, and properties of related bromopyridine compounds, which can be extrapolated to understand the characteristics of 5-Bromo-2-isopropoxypyridine.
Synthesis Analysis
The synthesis of brominated pyridine derivatives is a topic of interest in several studies. For instance, efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines have been developed, which are useful for the preparation of metal-complexing molecular rods . The synthesis involves Stille coupling and reductive symmetric coupling reactions with yields ranging from 70 to 90% . Another study reports the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with relevance to dopamine and serotonin receptor antagonism . These methods could potentially be adapted for the synthesis of 5-Bromo-2-isopropoxypyridine by substituting appropriate functional groups.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives has been investigated using various techniques. Quantum mechanical, spectroscopic, and docking studies of 2-Amino-3-bromo-5-nitropyridine have been conducted using Density Functional Theory (DFT), revealing insights into the electronic and vibrational characteristics of the molecule . These studies provide a framework for understanding the molecular geometry and electronic properties of 5-Bromo-2-isopropoxypyridine.
Chemical Reactions Analysis
The reactivity of bromopyridine derivatives is crucial for their application in chemical synthesis. The paper on 2-Bromo-6-isocyanopyridine discusses its use as a convertible isocyanide for multicomponent chemistry, highlighting its stability and synthetic efficiency . Similarly, the reactivity of 5-Bromo-2-isopropoxypyridine could be explored in the context of multicomponent reactions and its potential as a building block for more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are essential for their practical applications. The study on 2-Amino-3-bromo-5-nitropyridine provides detailed information on its thermodynamic properties, HOMO-LUMO energies, and non-linear optical (NLO) behavior, which are indicative of its stability and potential as an NLO material . These properties are important for understanding the behavior of 5-Bromo-2-isopropoxypyridine under various conditions and for predicting its suitability for specific applications.
科学研究应用
金属络合分子棒的合成
5-溴-2-异丙氧基吡啶在金属络合分子棒的合成中起着作用。已经开发了高效的合成方法,用于合成对此目的有用的5-溴化和5,5'-二溴化2,2'-联吡啶和2,2'-联嘧啶。这些化合物是通过Stille偶联和联嘧啶的溴化等反应获得的(Schwab, Fleischer, & Michl, 2002)。
合成五取代吡啶的中间体
相关化合物5-溴-2-氯-4-氟-3-碘吡啶作为富卤素的中间体,用于合成五取代吡啶。这些吡啶在药物化学研究中具有价值,用于为化学操作生成多样的功能(Wu, Porter, Frennesson, & Saulnier, 2022)。
细胞周转动力学
相关化合物5-溴-2'-脱氧尿嘧啶(BrdU)用于生物研究中细胞周转动力学的定量。它特别应用于体内细胞群体周转的测量,并有助于开发用于分析细胞群体中BrdU标记实验的数学框架(Bonhoeffer, Mohri, Ho, & Perelson, 2000)。
核和线粒体DNA的合成
氚标记的5-溴-2'-脱氧尿嘧啶用作生物研究中核和线粒体脱氧核糖核酸的合成前体。这突显了它在理解线粒体和核DNA复制机制中的应用(Gross & Rabinowitz, 1969)。
环状核苷酸类似物的合成
使用5-溴-2'-脱氧尿嘧啶和相关化合物制备尿嘧啶骨架位置5处的取代基的环状核苷酸类似物。这些类似物在抗病毒研究中找到应用,特别是对抗单纯疱疹病毒(Shealy, O'dell, Shannon, & Arnett, 1983)。
作用机制
Target of Action
It is used to prepare azepino[4,5-b]indoles , which are known to modulate histamine receptors . These receptors play a crucial role in various physiological functions, including immune response, gastric acid secretion, and neurotransmission .
Mode of Action
Given its use in the synthesis of azepino[4,5-b]indoles , it can be inferred that it may interact with its targets (such as histamine receptors) to induce changes in cellular signaling and function .
Biochemical Pathways
As a precursor to azepino[4,5-b]indoles , it may influence the histaminergic pathways, which are involved in a wide range of physiological processes .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a CYP1A2 inhibitor . These properties could influence its bioavailability and overall pharmacokinetic profile .
Result of Action
As a precursor to azepino[4,5-b]indoles , it may contribute to the modulation of histamine receptors, potentially influencing cognitive and psychotic disorders .
安全和危害
属性
IUPAC Name |
5-bromo-2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZRSTNRZUIEMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620330 | |
| Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870521-31-6 | |
| Record name | 5-Bromo-2-(1-methylethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870521-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)

